molecular formula C12H15NO B1326782 5-isopropoxy-2-methyl-1H-indole CAS No. 1134334-84-1

5-isopropoxy-2-methyl-1H-indole

Cat. No. B1326782
M. Wt: 189.25 g/mol
InChI Key: SMWFFWFMKZGCNM-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

This compound was prepared from 408c (347 mg, 1.83 mmol) in a manner similar to that for 409a except for after the drop-wise addition of substituted indole, the solution was stirred for 90 min A cream-colored powder was obtained (313 mg, 78%): mp 179-181° C. TLC Rf 0.43 (75% EtOAc/hexanes). 1H NMR (600 MHz, d6-DMSO) δ 11.84 (s, 1H), 10.00 (s, 1H), 7.56 (d, 1H, J=2.4 Hz), 7.26-7.25 (d, 1H, J=8.64 Hz), 6.77-6.76 (dd, 1H, J1=8.7 Hz, J2=2.46 Hz), 4.56-4.50 (sep, 1H, J=6 Hz), 2.64 (s, 3H), 1.27-1.26 (d, 6H, J=6 Hz). 13C NMR (150 MHz, d6-DMSO) δ 184.0, 153.4, 148.6, 130.1, 126.4, 113.58, 113.56, 112.0, 105.5, 69.9, 22.0, 11.5. Elemental analysis calculated for C13H15NO2: C, 71.87; H, 6.96; N, 6.45. Found: C, 71.70; H, 6.83; N, 6.60.
Name
Quantity
347 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH3:14])=[CH:8]2)([CH3:3])[CH3:2].[CH2:15]([O:17]C1C=C2C(=CC=1)NC(C)=C2C=O)C>>[CH:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH3:14])=[C:8]2[CH:15]=[O:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
347 mg
Type
reactant
Smiles
C(C)(C)OC=1C=C2C=C(NC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C2C(=C(NC2=CC1)C)C=O
Step Two
Name
substituted indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 90 min A cream-colored powder
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (313 mg, 78%)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C)(C)OC=1C=C2C(=C(NC2=CC1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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